molecular formula C6H16AlNaO4 B8709870 Vitride

Vitride

Cat. No. B8709870
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115081B2

Procedure details

To a refluxing solution of Red-Al (65 wt % in toluene, 1.86 g, 1.80 mL, 6 mmol, Aldrich cat #19,619-3) in toluene (2 mL) was added dropwise (over 5 min) a solution of crude (36) in toluene (3 mL). After the resultant solution was refluxed for 1 h, TLC analysis (EtOAc-hexanes, 2:1 v/v, +0.5% v/v iPrNH2) revealed the absence of (36) and the appearance of a new polar spot (reduction of (36) with Red-Al at room temperature provided a very complex mixture (HPLC) from which (19) could not be isolated). The cooled (0° C.) reaction mixture was cautiously quenched by addition of 6M aq NaOH (3 mL). After separation of the layers, the organic layer was dried over anhydrous MgSO4 and concentrated in vacuo to give (19) free base as an oil (195 mg, 37% yield). Alternatively, the reduction of (36) was performed using LiAlH4.THF2 1.0M in toluene (3 mL, 3 mmol, Aldrich cat #243949) at room temperature. After carefully quenching the reaction by successive addition of water (100 μL), 6M aq NaOH (100 μL) and water (300 μL), the free base of (19) (423 mg, 80% yield) was obtained.
Quantity
1.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][AlH2-:6][O:7][CH2:8][CH2:9][O:10][CH3:11].[Na+:12].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][CH2:24][O:25]/[C:26](=N/[H])/[C:27](Cl)(Cl)[Cl:28])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].[CH:33]([NH2:36])([CH3:35])C.[C:37]1(C)[CH:42]=CC=[CH:39][CH:38]=1>>[CH3:11][O:10][CH2:9][CH2:8][O:7][AlH2-:6][O:5][CH2:4][CH2:3][O:2][CH3:1].[Na+:12].[ClH:28].[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][CH2:24][O:25][C@@H:26]2[CH2:27][CH2:39][CH2:38][CH2:37][C@H:42]2[N:36]2[CH2:33][CH2:35][C@@H:9]([OH:10])[CH2:8]2)[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:0.1,5.6,7.8|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCO\C(\C(Cl)(Cl)Cl)=N\[H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Five
Name
( 36 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Type
product
Smiles
Cl.COC=1C=C(C=CC1OC)CCO[C@H]1[C@@H](CCCC1)N1C[C@@H](CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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